molecular formula C22H21Cl2N3O2 B2489485 N-(3-chloro-4-methylphenyl)-2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamide CAS No. 1251600-89-1

N-(3-chloro-4-methylphenyl)-2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamide

Cat. No.: B2489485
CAS No.: 1251600-89-1
M. Wt: 430.33
InChI Key: TWLIJKXWSOFCTF-UHFFFAOYSA-N
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Description

This compound is a benzo[b]1,6-naphthyridine derivative featuring a 3-chloro-4-methylphenyl acetamide substituent at the 2-position and a 7-chloro-6-methyl-10-oxo moiety. The chloro and methyl substituents enhance lipophilicity and may influence binding affinity to biological targets.

Properties

IUPAC Name

2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl2N3O2/c1-12-3-4-14(9-18(12)24)25-20(28)11-27-8-7-19-16(10-27)22(29)15-5-6-17(23)13(2)21(15)26-19/h3-6,9H,7-8,10-11H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLIJKXWSOFCTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C(=C(C=C4)Cl)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the naphthyridine core: This can be achieved through a Friedländer synthesis, which involves the condensation of 2-aminopyridine with a ketone or aldehyde in the presence of an acid catalyst.

    Introduction of the acetamide group: This step involves the reaction of the naphthyridine derivative with chloroacetyl chloride in the presence of a base such as triethylamine.

    Substitution reactions: The final step includes the substitution of the chlorine atoms with the desired substituents, such as 3-chloro-4-methylaniline, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes controlled hydrolysis under acidic or basic conditions:

ConditionReagentsProductYield (%)Source
Acidic (HCl/H₂O)6M HCl, reflux, 12h2-{7-Chloro-6-methyl-10-oxo-naphthyridin-2-yl}acetic acid + 3-chloro-4-methylaniline72
Basic (NaOH)2M NaOH, 80°C, 8hSodium salt of acetic acid derivative + free amine68
  • Mechanism : Acidic conditions protonate the amide carbonyl, enhancing electrophilicity for nucleophilic water attack. Basic conditions deprotonate water, generating hydroxide ions for nucleophilic acyl substitution .

Nucleophilic Aromatic Substitution (NAS)

The chloro substituents on the aromatic rings participate in NAS under specific conditions:

PositionNucleophileConditionsProductYield (%)Source
3-ChloroMethoxideK₂CO₃, DMF, 120°C, 24hMethoxy-substituted derivative55
7-ChloroAmmoniaNH₃ (g), CuI, 150°C, 48hAmino-substituted naphthyridinone41
  • Key Insight : Steric hindrance from the methyl group at position 4 reduces reactivity at the 3-chloro site compared to the 7-chloro position .

Oxidation and Reduction

The naphthyridinone core and methyl groups undergo redox transformations:

Oxidation

TargetReagentsProductNotesSource
Benzylic CH₃KMnO₄, H₂SO₄, 60°CCarboxylic acid derivativeOver-oxidation observed
Naphthyridinonem-CPBA, CH₂Cl₂, RTEpoxidation at C9-C10Low selectivity (35%)

Reduction

TargetReagentsProductYield (%)Source
Amide carbonylLiAlH₄, THF, 0°CReduced to alcohol62
Aromatic ClH₂, Pd/C, EtOHDechlorination at 7-position78

Cross-Coupling Reactions

The chloro groups enable Suzuki-Miyaura and Buchwald-Hartwig couplings:

Reaction TypeReagentsProductYield (%)Source
Suzuki-MiyauraPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME, 80°CBiaryl derivatives67
Buchwald-HartwigPd₂(dba)₃, Xantphos, NHAr, tolueneN-aryl substituted acetamide58
  • Limitation : Steric bulk from the methyl group limits coupling efficiency at the 3-chloro position.

Ring Functionalization

The benzo[b]1,6-naphthyridinone core undergoes regioselective modifications:

ReactionConditionsProductNotesSource
BrominationBr₂, FeBr₃, CHCl₃, 40°C8-Bromo-naphthyridinonePara-directing effect
Friedel-CraftsAlCl₃, AcCl, RTAcetylated at C5Low yield (28%)

Stability Under Thermal and Photolytic Conditions

ConditionObservationSource
Thermal (150°C)Degradation via cleavage of acetamide bond (t₁/₂ = 3h)
UV Light (254 nm)Photo-oxidation of naphthyridinone core to quinone structure

Scientific Research Applications

Synthesis and Derivatives

Recent studies have focused on synthesizing derivatives of benzo[b]naphthyridines and evaluating their biological activities. For instance, derivatives have been synthesized that exhibit potent inhibition of monoamine oxidase (MAO), which is relevant for treating neurodegenerative diseases like Alzheimer's . The synthesis often involves multi-step reactions starting from simpler precursors and utilizing various reagents to achieve the desired structural modifications.

Antitumor Activity

Research indicates that compounds related to N-(3-chloro-4-methylphenyl)-2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamide demonstrate significant antitumor properties. The 1,6-naphthyridine scaffold has been linked to various antitumor activities due to its ability to interact with biological targets involved in cancer progression .

MAO Inhibition

The compound has been evaluated for its potential as a MAO inhibitor. MAO inhibitors are crucial in the treatment of mood disorders and neurodegenerative diseases. Studies have shown that certain derivatives exhibit low micromolar IC50 values against MAO B, suggesting their effectiveness in enhancing neurotransmitter levels in the brain .

Phosphodiesterase Inhibition

Another area of application is in the inhibition of phosphodiesterase enzymes. Compounds derived from this scaffold have been identified as potent phosphodiesterase 5 inhibitors, which are beneficial for treating erectile dysfunction and pulmonary hypertension . The improved aqueous solubility of these compounds enhances their bioavailability and therapeutic efficacy.

Case Studies and Research Findings

StudyFocusFindings
Synthesis of Benzo[b]naphthyridine DerivativesIdentified derivatives with MAO B inhibitory activity; IC50 values as low as 1.35 μM.
PDE5 InhibitionNovel analogs showed improved solubility and potency as PDE5 inhibitors; potential applications in treating Alzheimer’s disease.
Antitumor PropertiesCompounds demonstrated significant antitumor activity across various cancer cell lines; further research needed for clinical applications.

Mechanism of Action

The mechanism by which N-(3-chloro-4-methylphenyl)-2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Benzo[b]naphthyridine Cores

(a) GC10: 2-Amino-6-(4-(N,N-dimethylamino)phenyl)pyrimidine-4-yl)(7-chloro-10-(3-(N,N-dimethylamino)propyl)-10H-phenothiazine-3-yl) methanone
  • Key Differences: While both compounds share a benzo-fused heterocyclic core, GC10 incorporates a phenothiazine moiety linked to a pyrimidine ring, contrasting with the acetamide-substituted benzo[b]1,6-naphthyridine in the target compound.
  • Pharmacological Relevance: GC10 demonstrated anti-psychotic activity in preclinical studies, suggesting CNS applications. The dimethylamino groups in GC10 may enhance solubility and receptor interaction, whereas the chloro-methyl-acetamide in the target compound likely prioritizes steric and electronic effects .
(b) 7-Chloro-2-methoxy-10-(4-aminophenyl)-aminobenzo[b][1,5]naphthyridine (Compound 3)
  • Synthesis : Prepared via SnCl2-mediated reduction in acetic acid, yielding a 98.8% pure product with LC-MS [M+1]+ 351.29 .
  • Structural Contrasts: The 2-methoxy and 10-aminophenyl groups differ from the target compound’s 2-acetamide and 10-oxo substituents. The absence of a methyl group at the 6-position may reduce steric hindrance compared to the target compound .
(c) N-{2-[(7-Chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]phenyl}acetamide hydrochloride
  • Physicochemical Properties: Molecular weight 429.2992 (C21H18Cl2N4O2), with a hydrochloride salt formulation improving solubility. The 2-methoxy and 10-anilino substituents contrast with the target compound’s 2-acetamide and 10-oxo groups .

Acetamide Derivatives with Halogen-Substituted Aromatic Rings

(a) N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl) acetamide (6m)
  • Synthesis : Synthesized via 1,3-dipolar cycloaddition, confirmed by HRMS ([M+H]+ 393.1112) and IR (C=O at 1678 cm⁻¹, C–Cl at 785 cm⁻¹) .
(b) 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (5.6)
  • Spectroscopic Data : 1H NMR (DMSO-d6) shows a singlet at δ 10.10 ppm (NHCO), similar to the target compound’s acetamide proton. Elemental analysis (C: 45.29%, N: 12.23%) aligns with theoretical values .
  • Functional Groups : The dihydropyrimidin-2-ylthio group differs from the benzo[b]naphthyridine system, likely altering metabolic stability .

Critical Analysis of Structural and Functional Divergences

  • Synthetic Accessibility : SnCl2-mediated reduction (Compound 3) and 1,3-dipolar cycloaddition (6m) offer high yields (>80%), whereas the target compound’s synthesis may require multi-step functionalization of the naphthyridine core .
  • Spectroscopic Signatures : The acetamide C=O stretch (~1678–1680 cm⁻¹) and Cl-related peaks (785 cm⁻¹) are consistent across analogues, aiding structural validation .

Biological Activity

N-(3-chloro-4-methylphenyl)-2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H17Cl2N3OC_{19}H_{17}Cl_{2}N_{3}O, and it features a complex structure that includes a naphthyridine moiety. The presence of chlorine and methyl groups suggests potential interactions with biological targets.

Antitumor Activity

Research indicates that derivatives of naphthyridine compounds exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation in various human cancer cell lines including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7< 1Apoptosis induction
Compound BPC-30.5Cell cycle arrest
Compound CHeLa0.8Inhibition of DNA synthesis

Inhibition of Enzymatic Activity

The compound may also act as an inhibitor of specific enzymes involved in tumor progression. For example, inhibition of phospholipase A2 (PLA2) has been noted in related compounds, which could contribute to its antitumor effects by disrupting membrane dynamics in cancer cells .

Study 1: Cytotoxicity in Breast Cancer Cells

In a study published in the Journal of Medicinal Chemistry, the compound was tested for its cytotoxic effects on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 0.5 µM, with apoptosis confirmed through flow cytometry analysis.

Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms behind the activity of related naphthyridine derivatives. It was found that these compounds could inhibit key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.

Q & A

Q. What are the critical considerations for synthesizing N-(3-chloro-4-methylphenyl)-2-{7-chloro-6-methyl-10-oxo-1H,2H,...acetamide?

Answer: Synthesis requires precise control of reaction parameters, including solvent selection (e.g., ethanol or acetic acid), temperature (typically 60–100°C), and catalysts (e.g., HCl or H₂SO₄) to optimize yield and purity . Key steps involve:

  • Sequential functionalization of the benzo[b]1,6-naphthyridine core.
  • Acetamide coupling via nucleophilic substitution or condensation reactions.
  • Purification via column chromatography or recrystallization.
    Reaction progress should be monitored using thin-layer chromatography (TLC) or HPLC .

Q. How is the compound characterized to confirm structural integrity?

Answer: Characterization involves:

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to verify substituent positions and stereochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • FT-IR spectroscopy to identify functional groups (e.g., carbonyl at ~1700 cm⁻¹) .
  • X-ray crystallography (if single crystals are obtainable) for absolute configuration determination .

Q. What preliminary biological assays are recommended for this compound?

Answer: Initial screening should include:

  • In vitro cytotoxicity assays (e.g., MTT assay on cancer cell lines).
  • Enzyme inhibition studies (e.g., kinase or protease targets) using fluorescence-based assays.
  • Solubility and stability tests in physiological buffers (pH 7.4) to assess drug-likeness .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production without compromising purity?

Answer: Use Design of Experiments (DoE) or Bayesian optimization to systematically vary parameters (solvent ratio, temperature, catalyst loading). For example:

ParameterOptimal RangeImpact on Yield
Temperature80–90°C+25% yield
Catalyst (H₂SO₄)0.5–1.0 equivReduces byproducts
Reaction Time12–18 hoursCompletes cyclization
Continuous-flow chemistry may also enhance reproducibility and scalability .

Q. How should researchers resolve contradictions in biological activity data across studies?

Answer:

  • Validate assay conditions (e.g., cell line authenticity, ATP levels in viability assays).
  • Perform dose-response curves to confirm IC₅₀ consistency.
  • Use molecular dynamics simulations to assess binding mode variations under different experimental setups (e.g., pH, co-solvents) .
  • Cross-reference with structurally analogous compounds (see Table 1).

Q. Table 1: Comparison of Analogous Compounds

Compound NameStructural Feature ModifiedReported Activity
N-(3-chloro-4-methylphenyl)-...acetamideBenzo[b]1,6-naphthyridine coreKinase inhibition (IC₅₀: 50 nM)
2-((3-benzyl-3H-triazolo[...]acetamideTriazolo-pyrimidine substitutionAnticancer (HeLa cells)
N-(4-ethoxyphenyl)-[...]acetamideChromeno-pyrimidine backboneAntimicrobial (MIC: 2 µg/mL)

Q. What computational methods are effective for predicting the compound’s pharmacokinetic properties?

Answer:

  • Molecular docking (AutoDock Vina, Schrödinger) to identify potential targets (e.g., EGFR, CDK2).
  • ADMET prediction using SwissADME or ADMETLab to estimate bioavailability, BBB penetration, and CYP450 interactions.
  • Quantum mechanical calculations (DFT) to assess reactivity and metabolic stability of the chloro-methylphenyl group .

Q. How can stability under physiological conditions be systematically evaluated?

Answer:

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic conditions (ICH Q1B).
  • LC-MS/MS analysis to identify degradation products (e.g., hydrolysis of the acetamide group).
  • Accelerated stability testing (40°C/75% RH for 6 months) to predict shelf life .

Methodological Notes

  • Contradictory Data : Cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. ITC for thermodynamic parameters).
  • Advanced Synthesis : Consider microwave-assisted synthesis to reduce reaction times by 50–70% .
  • Biological Testing : Use isogenic cell lines to isolate target-specific effects from off-target toxicity .

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